5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole

Description

Properties

Molecular Formula |

C14H18ClNO |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C14H18ClNO/c1-8-5-10(3)12(6-9(8)2)13-7-14(11(4)15)17-16-13/h5-6,11,14H,7H2,1-4H3 |

InChI Key |

WZCWUUSVZTWEGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NOC(C2)C(C)Cl)C |

Origin of Product |

United States |

Biological Activity

5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by an oxazole ring and notable substituents that may confer unique biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

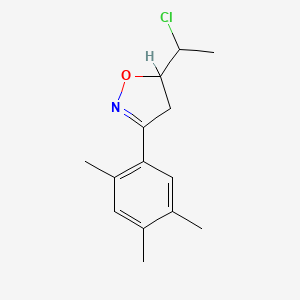

Chemical Structure and Properties

The compound features a chloroethyl group at the 5-position and a trimethylphenyl group at the 3-position of the oxazole ring. Its chemical structure can be represented as follows:

This unique combination of substituents contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions which provide high regioselectivity for substituted oxazoles. Recent literature emphasizes efficient synthetic routes that can lead to the development of more complex derivatives for specific applications.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors in biological systems. Interaction studies typically employ techniques such as:

- Binding Affinity Assays : To assess the strength of interaction between the compound and target proteins.

- Enzyme Inhibition Studies : To evaluate its potential as an inhibitor for specific biochemical pathways.

Comparative Analysis with Related Compounds

The following table summarizes related oxazole derivatives and their biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Methyl-1,2-oxazole | Structure | Simpler structure; studied for antimicrobial activity | Antimicrobial |

| 2-Aminooxazole | Structure | Contains an amino group; known for anticancer properties | Anticancer |

| 4-Methoxy-2-methylbenzoxazole | Structure | Features a methoxy group; investigated for anti-inflammatory effects | Anti-inflammatory |

The specificity of the chloroethyl and trimethylphenyl substituents in this compound may lead to distinct biological activities compared to these simpler analogs.

Research Findings

Recent evaluations have highlighted the compound's potential as a dual inhibitor targeting both COX and LOX pathways. Such dual inhibition is significant in developing anti-inflammatory therapies. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance selectivity and potency against these targets .

Comparison with Similar Compounds

Structural Analogues in Pharmacological Contexts

Compound 2e (4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol)

- Structure: Features a phenol group and furan substituent.

Pyroxasulfone (Herbicide)

- Structure : Contains a sulfonyl group, difluoromethoxy, and trifluoromethyl substituents on the isoxazoline core.

- Activity : Pre-emergence herbicide effective against grass and broadleaf weeds .

- Key Difference : The target compound lacks sulfonyl and fluorinated groups, critical for pyroxasulfone’s herbicidal activity. Its trimethylphenyl group may instead favor pharmaceutical applications .

ISO-07 (Antimicrobial Isoxazoline)

- Structure : 5-[4-(1H-pyrrol-1-yl)phenyl]-3-(2-chloro-6-fluorophenyl) substitution.

- Activity : Antimicrobial via undefined mechanisms .

- Key Difference : The target compound’s chloroethyl and trimethylphenyl groups may alter membrane permeability or target specificity compared to ISO-07’s halogenated and pyrrole-containing structure .

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | XLogP3* |

|---|---|---|

| Target Compound | 275.75 | ~3.1 |

| 3-(5-Bromo-2-methoxyphenyl) Analog | 318.59 | 3.5 |

| Pyroxasulfone | 391.31 | 2.8 |

*XLogP3 estimated using fragment-based methods.

- Trends : Bulkier substituents (e.g., bromine, trifluoromethyl) increase molecular weight but may reduce lipophilicity due to polar groups. The target compound’s trimethylphenyl group likely enhances hydrophobicity compared to pyroxasulfone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.